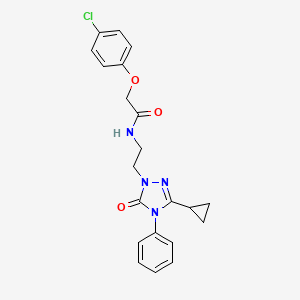
2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3 and its molecular weight is 412.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a derivative of triazole and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the triazole moiety have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.
Case Study:
In a study published in 2022, a series of triazole derivatives were tested for their cytotoxic effects on Jurkat T cells and A549 lung adenocarcinoma cells. The most active compounds demonstrated IC50 values below 10 µM, indicating strong anticancer activity .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. The presence of the chlorophenoxy group is known to enhance lipoxygenase (LOX) inhibition, which plays a critical role in inflammatory processes.
Research Findings:
A related study highlighted that chlorophenyl derivatives exhibited potent inhibition of 15-lipoxygenase (15-LOX), with some compounds achieving IC50 values as low as 17.43 µM . This suggests that our compound may also share similar inhibitory effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like chlorine enhances the compound's potency by stabilizing the active form and improving binding affinity to biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Chlorophenoxy Group | Enhances lipoxygenase inhibition |
| Cyclopropyl Ring | Contributes to anticancer activity |
| Triazole Moiety | Essential for cytotoxic effects |
The mechanisms through which This compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: The compound likely inhibits enzymes involved in inflammatory pathways.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Cell Cycle Progression: Some derivatives affect cell cycle proteins leading to growth arrest.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-16-8-10-18(11-9-16)29-14-19(27)23-12-13-25-21(28)26(17-4-2-1-3-5-17)20(24-25)15-6-7-15/h1-5,8-11,15H,6-7,12-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMIRQPXQUWNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














